molecular formula C18H17ClN4O B11453975 6-(4-chlorobenzyl)-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-(4-chlorobenzyl)-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11453975
M. Wt: 340.8 g/mol
InChI Key: SUWMZXKSFKODPN-UHFFFAOYSA-N
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Description

6-(4-chlorobenzyl)-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzyl)-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethylaniline in the presence of a base, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzyl)-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-(4-chlorobenzyl)-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzyl)-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorobenzyl)-3-[(3,4-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group and a dimethylphenylamino group makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(3,4-dimethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H17ClN4O/c1-11-3-8-15(9-12(11)2)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24)

InChI Key

SUWMZXKSFKODPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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